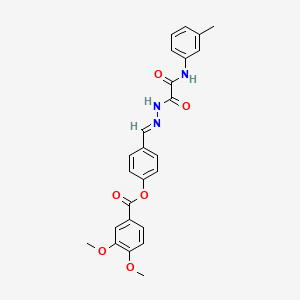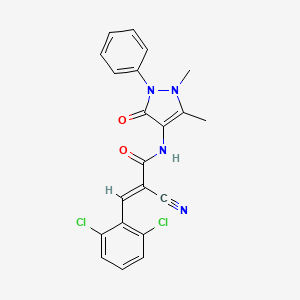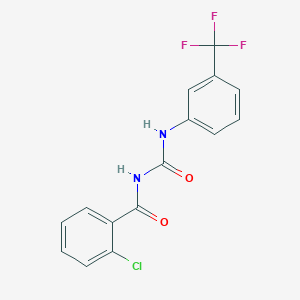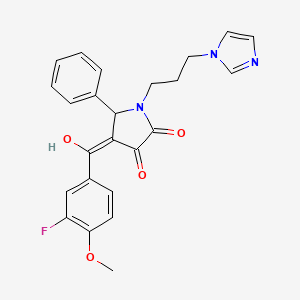![molecular formula C18H20N6O5 B12017302 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12017302.png)
N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(2,4-二甲氧基苯基)亚甲基]-2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰肼,也称为其化学式 C18H20N6O5,是一种具有多种应用的迷人化合物。让我们探索它的性质和用途。
准备方法
合成路线: 该化合物的合成涉及醛(2,4-二甲氧基苯甲醛)与酰肼(2-(1,3-二甲基-2,6-二氧代-1,2,3,6-四氢-7H-嘌呤-7-基)乙酰肼)的缩合。该反应在特定条件下进行,通常使用合适的溶剂和催化剂。
工业生产: 虽然工业规模的生产方法可能有所不同,但实验室通常采用合成路线的改进版本。产量、纯度和安全性的优化对于大规模生产至关重要。
化学反应分析
反应性:
氧化: 该化合物可以发生氧化反应,导致形成各种氧化产物。
还原: 还原过程可能会产生不同的衍生物。
取代: 芳环上的取代基可以通过取代反应进行修饰。
氧化: 通常使用高锰酸钾 (KMnO) 或过氧化氢 (HO) 等试剂。
还原: 硼氢化钠 (NaBH) 或氢化铝锂 (LiAlH) 用作还原剂。
取代: 卤素(例如,溴、氯)或其他亲核试剂参与取代反应。
主要产物: 具体产物取决于反应条件,但具有改变的官能团的母体化合物的变异是常见的。
科学研究应用
化学:
构建模块: 研究人员使用该化合物作为更复杂分子的构建模块。
药物开发: 它用作设计潜在药物的支架。
抗癌特性: 研究探索了它作为抗癌剂的潜力。
酶抑制: 该化合物可能会抑制与疾病途径相关的特定酶。
染料合成: 它的结构特征使其在染料合成中非常有用。
材料科学: 研究人员研究其特性以应用于材料科学。
5. 作用机理
该化合物的作用机制涉及与特定分子靶标的相互作用。需要进一步的研究才能完全阐明这些途径。
作用机制
The compound’s mechanism of action involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
相似化合物的比较
属性
分子式 |
C18H20N6O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C18H20N6O5/c1-22-16-15(17(26)23(2)18(22)27)24(10-19-16)9-14(25)21-20-8-11-5-6-12(28-3)7-13(11)29-4/h5-8,10H,9H2,1-4H3,(H,21,25)/b20-8+ |
InChI 键 |
URWVRBIZFUHTFN-DNTJNYDQSA-N |
手性 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C=C(C=C3)OC)OC |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017225.png)



![ethyl (2Z)-2-(3-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017242.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017245.png)
![1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B12017258.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12017270.png)
![N'-[(E)-furan-2-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12017277.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12017290.png)



